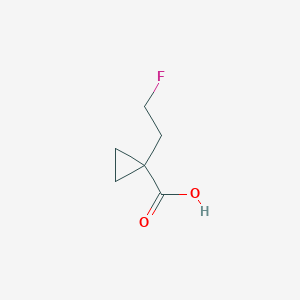
1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid
説明
1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid is a useful research compound. Its molecular formula is C6H9FO2 and its molecular weight is 132.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid (CAS No. 1507196-28-2) is a fluorinated organic compound notable for its unique cyclopropane structure, which includes a carboxylic acid functional group and a fluorinated ethyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects. This article provides a detailed overview of its biological activity based on diverse research findings.
- Molecular Formula : C6H9FO2
- Molecular Weight : 132.13 g/mol
- Structure : The compound features a cyclopropane ring, a fluorinated ethyl group, and a carboxylic acid functionality, which may enhance its reactivity and biological activity compared to similar compounds.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cell signaling pathways, such as kinases. This inhibition can lead to altered gene expression and cellular responses, affecting processes like cell proliferation and apoptosis in cancer cells.
- Neuroprotective Effects : In neuronal cells, this compound modulates neurotransmitter levels, potentially offering neuroprotective benefits by influencing signaling pathways critical for neuronal survival.
- Antioxidant Activity : It acts as an antioxidant by scavenging reactive oxygen species (ROS), thereby mitigating oxidative stress within cells.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been evaluated for its effectiveness against various pathogens, showing potential as an adjuvant in combination therapies to combat antibiotic resistance. The compound's mechanism involves disrupting bacterial metabolic processes, which enhances the efficacy of conventional antibiotics like colistin .
Anticancer Activity
The compound demonstrates significant anticancer activity by inducing apoptosis in cancer cell lines. Studies have reported that it affects gene expression related to the cell cycle, leading to inhibited proliferation of cancer cells. For instance, it has been shown to have a low IC50 value against several human cancer cell lines, indicating high potency .
Neuroprotective Effects
In studies focusing on neuronal cells, this compound has been observed to influence neurotransmitter levels positively. This modulation can enhance neuronal survival and function, suggesting its potential use in treating neurodegenerative diseases.
Case Studies and Research Findings
特性
IUPAC Name |
1-(2-fluoroethyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FO2/c7-4-3-6(1-2-6)5(8)9/h1-4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPIRZTILNURCMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CCF)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















